molecular formula C10H14N2O2 B1338843 Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate CAS No. 90905-54-7

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

Cat. No. B1338843
CAS RN: 90905-54-7
M. Wt: 194.23 g/mol
InChI Key: JLNRQWMYAYZEMG-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a liquid substance .


Molecular Structure Analysis

The InChI code for Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is 1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3 .


Physical And Chemical Properties Analysis

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate is a liquid . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

Synthesis of Pharmacologically Active Molecules

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate has been utilized in the synthesis of various pharmacologically active molecules. For instance, its use in the Minisci homolytic alkoxycarbonylation of 5-halopyrimidines has enabled the synthesis of ethyl 5-bromopyrimidine-4-carboxylate, a precursor for CK2 inhibitors like CX-5011. This demonstrates the compound's potential in radical chemistry for preparing pharmacologically active molecules (Regan et al., 2012).

Antimicrobial Activity

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate derivatives have shown promise in antimicrobial applications. Specific derivatives have been synthesized and screened for their antimicrobial activity, indicating the potential of these compounds in combating various pathogenic micro-organisms (El‐Sayed et al., 2008).

Novel Pyrimidine Derivatives Synthesis

The compound is also pivotal in synthesizing novel pyrimidine derivatives. For example, it reacts under microwave irradiation and solvent-free conditions to yield pyrimido[1,2-a]pyrimidines, highlighting its role in creating new chemical structures with potential applications (Eynde et al., 2001).

Synthesis of Antioxidant Agents

Derivatives of Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate have been used in the synthesis of novel compounds with potential antioxidant properties. These synthesized compounds have been evaluated for their antioxidant activity, which is crucial in various therapeutic applications (Asha et al., 2009).

Synthesis of Antitumor Agents

In the field of cancer research, derivatives of this compound have been synthesized and evaluated for their antitumor activities. These studies include in silico prediction and in vitro evaluations, highlighting the compound's role in developing potential chemotherapeutics (El-Kalyoubi & Agili, 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-5-14-10(13)9-6(2)11-8(4)12-7(9)3/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNRQWMYAYZEMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=C1C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70527350
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate

CAS RN

90905-54-7
Record name Ethyl 2,4,6-trimethylpyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70527350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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